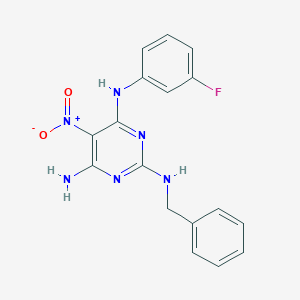
2-(4-chlorophenoxy)-N-(pyrimidin-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-(pyrimidin-2-yl)propanamide is an organic compound that features a chlorophenoxy group and a pyrimidinyl group attached to a propanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(pyrimidin-2-yl)propanamide typically involves the reaction of 4-chlorophenol with 2-bromopropionyl chloride to form 2-(4-chlorophenoxy)propanoyl chloride. This intermediate is then reacted with 2-aminopyrimidine to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-chlorophenoxy)-N-(pyrimidin-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-chlorophenoxy)-N-(pyrimidin-2-yl)propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenoxy)-N-(pyrimidin-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-bromophenoxy)-N-(pyrimidin-2-yl)propanamide
- 2-(4-fluorophenoxy)-N-(pyrimidin-2-yl)propanamide
- 2-(4-methylphenoxy)-N-(pyrimidin-2-yl)propanamide
Uniqueness
2-(4-chlorophenoxy)-N-(pyrimidin-2-yl)propanamide is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C13H12ClN3O2 |
|---|---|
Peso molecular |
277.70 g/mol |
Nombre IUPAC |
2-(4-chlorophenoxy)-N-pyrimidin-2-ylpropanamide |
InChI |
InChI=1S/C13H12ClN3O2/c1-9(19-11-5-3-10(14)4-6-11)12(18)17-13-15-7-2-8-16-13/h2-9H,1H3,(H,15,16,17,18) |
Clave InChI |
RKLGVEPSJSFGTO-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NC1=NC=CC=N1)OC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromo-2-[4-(carbamoylmethoxy)phenyl]-3-methylquinoline-4-carboxylic acid](/img/structure/B12495885.png)
![1-(3-chlorophenyl)-6-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12495890.png)
![[2-methoxy-4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenyl] 4-methoxybenzoate](/img/structure/B12495897.png)
![1-[4-(Azepan-1-yl)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B12495899.png)
![3-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12495900.png)
![N-(4-bromophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B12495902.png)

![2-[(3-chloro-4-methylphenyl)sulfonyl]-N-(4-methylphenyl)acetamide](/img/structure/B12495925.png)


![N~2~-(4-ethoxyphenyl)-N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}-N~2~-(methylsulfonyl)alaninamide](/img/structure/B12495942.png)
![ethyl 2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)benzoate](/img/structure/B12495943.png)
![1-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1H-benzotriazole](/img/structure/B12495945.png)
